4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10-6-7-13-12(14-10)16-9-11-5-3-4-8-15(11)2/h6-7,11H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQHWDFNRNQJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC2CCCCN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine typically involves the reaction of 4-methyl-2-chloropyrimidine with 1-methylpiperidin-2-ylmethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the methoxy group is introduced to the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification is usually achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperidine moiety.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methoxy Group Influence :
- Anticancer Activity : In pyrido[2,3-d]pyrimidine derivatives, the methoxy group at the C-5 position (R4) is critical for anti-proliferative activity. Removal of this group (e.g., compound 4b) resulted in complete loss of activity against SW620 cells, while its presence (compound 4a) yielded an IC50 of 6.9 µM .
- Antimicrobial Activity: Methoxy groups on pyrimidine rings are less effective in antimicrobial contexts compared to electron-withdrawing groups (e.g., nitro or chloro). For example, thieno[2,3-d]pyrimidine derivatives with methoxy substituents showed lower antifungal activity than those with -CF3 or nitro groups .
- Anticonvulsant Activity : Conversely, methoxy groups enhance anticonvulsant activity by increasing lipophilicity, as seen in pyrimidine-triazole hybrids .
Piperidine vs. Other Heterocycles :
- Piperidine-containing compounds (e.g., 4-(methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine) often exhibit improved solubility and binding affinity compared to phenyl or furyl substituents .
Structural Analogues and Their Activities
Key Observations :
Positional Sensitivity : Methoxy groups at the C-5 position (pyrido[2,3-d]pyrimidine) are indispensable for anticancer activity, whereas their placement on phenyl rings (pyrimidine-triazole) may reduce antimicrobial efficacy .
Electron-Donating vs. Withdrawing Groups : Nitro and chloro substituents enhance antimicrobial activity but may increase toxicity, while methoxy groups balance lipophilicity and safety in anticonvulsant applications .
Piperidine Advantage: The 1-methylpiperidin-2-ylmethoxy group in the target compound likely improves blood-brain barrier penetration compared to non-cyclic substituents, similar to piperazine derivatives in FLT3 inhibitors .
Molecular Dynamics and Docking Studies
- Anti-Tuberculosis Activity : Pyrimidine derivatives with electron-withdrawing groups (e.g., nitro) showed better docking scores against Mycobacterium tuberculosis enzymes due to enhanced hydrogen bonding .
- Corrosion Inhibition : Methoxy groups in pyridine/pyran-based compounds improve adsorption on metal surfaces, highlighting their versatility beyond pharmacology .
Biological Activity
4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyrimidine ring with a methoxy group and a 1-methylpiperidine moiety, this compound exhibits promising pharmacological properties, particularly in the context of cancer treatment and antibacterial activity.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₁₈N₃O. Its structure is significant in determining its biological activity, as the piperidine substitution pattern and methoxy group influence its interactions with biological targets.
Biological Activity Overview
Research has indicated that this compound may exhibit several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. The IC₅₀ values for several related compounds were reported to be less than 5 μM against these cell lines, indicating potent antiproliferative effects .
- Antimycobacterial Activity : The compound has shown significant activity against Mycobacterium tuberculosis, with IC₅₀ values ranging from 1.35 to 2.18 μM, highlighting its potential as an antitubercular agent.
The mechanism of action for this compound involves binding to specific proteins or enzymes within target cells, thereby modulating their activity. This interaction can lead to alterations in cellular processes such as proliferation and apoptosis. Molecular docking studies have been employed to elucidate these interactions, providing insights into binding affinities and potential pathways affected by the compound.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals notable differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-methoxy-N-(1-methylpiperidin-2-yl)methyl-pyrimidine | Contains amino and methoxy groups | Different biological activities |
| N-(4-Methylpiperazinyl) derivatives | Substituted piperazine rings | Variations in receptor binding profiles |
| Pyrimidinyl pyridazinone derivatives | Pyridazine core structure | Known inhibitors of tyrosine kinases |
These comparisons underscore the significance of specific substitutions on the pyrimidine ring and their influence on pharmacodynamics.
Anticancer Studies
A series of experiments evaluated the antiproliferative effects of compounds related to this compound against multiple cancer cell lines. Notably, compounds with the 1-methylpiperidin-4-yl group exhibited significantly higher activity compared to those without this substitution. For instance, compounds tested against A549 cells demonstrated IC₅₀ values less than 5 μM .
Antimycobacterial Studies
In a study focusing on the inhibition of Mycobacterium tuberculosis, various derivatives were synthesized and tested. The results indicated that certain compounds, including those related to this compound, effectively inhibited bacterial growth at low concentrations, suggesting their potential as therapeutic agents against tuberculosis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine, and how can reaction yields be optimized?
- Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates like benzylidene acetone with thiourea in methanol under sodium methoxide catalysis yields pyrimidine derivatives (82% yield) . Optimize yields by controlling reaction temperature (e.g., 298 K for 3 hours in CH₂Cl₂) and using stoichiometric excess of reagents like thionyl chloride for functional group activation . Purification via recrystallization (petroleum ether/ethyl acetate) enhances purity .
Q. What analytical techniques are critical for structural characterization of this compound?
- Answer: Use X-ray crystallography to confirm molecular conformation (e.g., E conformation of tetrahydropyrimidine rings with dihedral angles up to 74.95°) . Complement with NMR (¹H/¹³C) for functional group analysis and HPLC for purity assessment. For thermal stability, employ TGA/DSC to determine decomposition points (>360°C) .
Q. How should researchers handle solubility challenges during experimental design?
- Answer: The compound is sparingly soluble in polar solvents. Use sodium hydroxide for dissolution in aqueous systems . For organic phases, employ DMSO or DMF, but verify compatibility with downstream assays (e.g., avoid oxidizing agents) .
Advanced Research Questions
Q. How can contradictions in pharmacological data across studies be systematically addressed?
- Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability. Standardize protocols:
- Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and pathogen strains.
- Validate results with molecular docking to assess binding affinity to targets like dihydrofolate reductase .
- Cross-reference with structural analogs (e.g., 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione) to identify substituent-dependent activity trends .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in pyrimidine derivatives?
- Answer:
- Substituent Variation: Modify the piperidinyl-methoxy group to assess steric/electronic effects on bioactivity. For example, fluorophenyl substituents enhance antifungal activity .
- Crystallographic Analysis: Compare hydrogen-bonding patterns (e.g., N–H⋯S interactions in 4-methoxy derivatives) with activity data to identify critical pharmacophores .
- QSAR Modeling: Use computational tools to correlate logP values with membrane permeability .
Q. What experimental controls are essential when studying metabolic stability in vitro?
- Answer:
- Include positive controls (e.g., verapamil for CYP3A4 inhibition).
- Use liver microsomes from multiple species (human/rat) to assess interspecies variability.
- Monitor degradation products via LC-MS, referencing analogs like ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate for fragmentation patterns .
Methodological Considerations
Q. How can researchers mitigate oxidative degradation during long-term storage?
- Answer: Store under inert gas (N₂/Ar) at ambient temperatures . Avoid exposure to light by using amber glass vials. Add stabilizers like BHT (0.01% w/w) for oxygen-sensitive derivatives .
Q. What are best practices for scaling up synthesis without compromising purity?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
